(2-(m-Tolyl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(m-Tolyl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a m-tolyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(m-Tolyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. A common method includes the reaction of a halogenated pyridine derivative with a metalation reagent to form an organometallic intermediate, which is then reacted with a boronic acid ester to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: (2-(m-Tolyl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In organic chemistry, (2-(m-Tolyl)pyridin-4-yl)boronic acid is used as a building block for the synthesis of complex molecules through cross-coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, it is used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-carbon bonds .
Mechanism of Action
The primary mechanism of action for (2-(m-Tolyl)pyridin-4-yl)boronic acid in cross-coupling reactions involves the transmetalation step in the Suzuki-Miyaura coupling. The boronic acid transfers its organic group to the palladium catalyst, which then undergoes reductive elimination to form the new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transmetalation and bond formation.
Comparison with Similar Compounds
4-Pyridinylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.
(2-Methylpyridin-4-yl)boronic acid: A structurally similar compound with a methyl group instead of a m-tolyl group.
Uniqueness: (2-(m-Tolyl)pyridin-4-yl)boronic acid is unique due to the presence of the m-tolyl group, which can influence the electronic properties and reactivity of the compound. This can lead to different reaction outcomes and selectivities compared to other boronic acids .
Properties
Molecular Formula |
C12H12BNO2 |
---|---|
Molecular Weight |
213.04 g/mol |
IUPAC Name |
[2-(3-methylphenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H12BNO2/c1-9-3-2-4-10(7-9)12-8-11(13(15)16)5-6-14-12/h2-8,15-16H,1H3 |
InChI Key |
GXYABWSBPPPNDE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CC=CC(=C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.